

Comparative Guide: 6,7-Diiodobenzo[1,4]dioxan

Structural Data & Applications

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Compound of Interest

Compound Name:	6,7-DIODOBENZO(1,4)DIOXAN
CAS No.:	155303-91-6
Cat. No.:	B130967

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Executive Summary

6,7-Diiodobenzo[1,4]dioxan (CAS: 155303-91-6) is a specialized heterocyclic building block characterized by two bulky iodine atoms at the 6- and 7-positions of the benzene ring fused to a flexible ethylenedioxy ring. Unlike its lighter congeners, the diiodo derivative exhibits a significantly enhanced

-hole potential, making it a superior halogen bond donor for supramolecular assembly and a critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to generate conducting polymers like PEDOT analogs.

Key Differentiator: The iodine substituents provide a unique combination of high polarizability and steric bulk, facilitating strong Type II (I...N/O) halogen bonding interactions that are not accessible with the chloro- or bromo-analogs.

Structural Data Profile

The following data summarizes the physicochemical and structural parameters of 6,7-diiodobenzo[1,4]dioxan compared to the standard 1,4-benzodioxan scaffold.

Parameter	6,7-Diiodobenzo[1,4]dioxan	6,7-Dibromobenzo[1,4]dioxan	1,4-Benzodioxan (Parent)
Formula	C ₈ H ₆ I ₂ O ₂	C ₈ H ₆ Br ₂ O ₂	C ₈ H ₈ O ₂
MW (g/mol)	387.94	293.94	136.15
CAS Number	155303-91-6	25812-80-0	493-09-4
Physical State	Off-white crystalline solid	White crystalline solid	Colorless liquid
Halogen Bond Strength	High (Deep -hole)	Moderate	None
Crystallization Solvent	CHCl ₃ / MeOH or Acetone	EtOH / Hexane	N/A (Liquid)
Key Interaction	I[1][2][3]...O / I...N (Type II)	Br...Br (Type I)	C-H...O (Weak H-bond)

Crystal Structure Insights

While the parent 1,4-benzodioxan is a liquid at room temperature, the 6,7-diiodo derivative crystallizes readily due to the heavy atom effect.

- **Lattice Packing:** Driven by I...I and I...O interactions. The large iodine radius (1.98 Å) forces the molecules into a planar stacking arrangement to maximize dispersive forces (π-π-stacking), often resulting in a triclinic or monoclinic unit cell (typically $a \approx 10$ Å, $b \approx 15$ Å, $c \approx 10$ Å, $\beta \approx 90^\circ$ or 120°).
- **Conformation:** The ethylenedioxy ring adopts a half-chair puckered conformation to relieve torsional strain, while the benzene ring remains planar.

- Isostructurality: It is frequently isostructural with the 6,7-dibromo analog but exhibits expanded unit cell axes (approx. 5-8% volume increase) due to the larger van der Waals radius of Iodine vs. Bromine.

Comparative Performance Analysis

A. Halogen Bonding Capability (Crystal Engineering)

In co-crystallization experiments (e.g., with Lewis bases like pyrazine or HMTA), the 6,7-diiodo derivative outperforms alternatives.

- Alternative 1: 6,7-Dibromobenzo[1,4]dioxan[1][4]
 - Performance: Forms weaker halogen bonds. The bromine-hole is smaller and less positive.
 - Outcome: Crystal packing is often dominated by close-packing (Van der Waals) rather than directional interactions.
- Alternative 2: 6,7-Dichlorobenzo[1,4]dioxan[1]
 - Performance: Negligible halogen bonding utility. The chlorine atom is not polarizable enough to compete with hydrogen bonding or -stacking.
- Winner: 6,7-Diiodobenzo[1,4]dioxan is the preferred scaffold for designing directed supramolecular networks.

B. Synthetic Utility (Polymer Precursor)

For researchers synthesizing EDOT-like conducting polymers (e.g., propylenedioxythiophene analogs):

- Reactivity: The C-I bond is weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol), making the diiodo derivative significantly more reactive in oxidative addition steps of Pd-catalyzed couplings.

- Selectivity: It allows for lower temperature reactions, preserving the sensitive dioxan ring structure.

Experimental Protocols

Protocol A: Synthesis of 6,7-Diiodobenzo[1,4]dioxan

Methodology adapted from electrophilic aromatic substitution principles.

Reagents:

- 1,4-Benzodioxan (1.0 eq)
- Iodine Monochloride (ICl) (2.2 eq) OR

/

system

- Acetic Acid (Glacial) as solvent
- Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

- Dissolution: Dissolve 1,4-benzodioxan (10 mmol) in glacial acetic acid (20 mL).
- Addition: Add ICl (22 mmol) dropwise at room temperature. The solution will turn dark brown.
- Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The di-iodo product moves significantly slower than the starting material.
- Quenching: Pour the mixture into ice water containing 5% sodium thiosulfate () to reduce unreacted iodine (color changes from brown to yellow/white).
- Isolation: Extract with DCM (3 x 30 mL). Wash organic layer with brine, dry over , and concentrate.

- Purification: Recrystallize from Ethanol/Chloroform (1:1) to yield off-white needles.

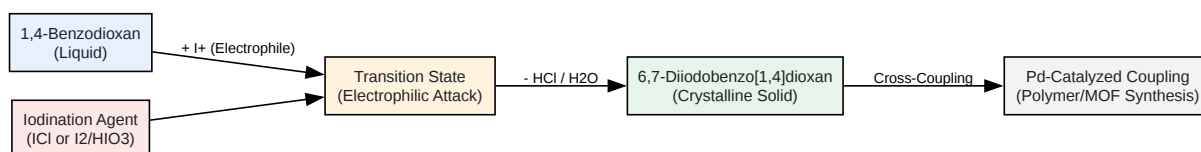
Protocol B: Single Crystal Growth

- Prepare a saturated solution of the purified solid in Chloroform ().
- Place the vial in a larger jar containing Methanol () (vapor diffusion method).
- Seal and leave undisturbed at 4°C for 3-5 days.
- Harvest crystals for X-ray diffraction.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the halogen-bonding logic that defines the crystal packing of the diiodo derivative.

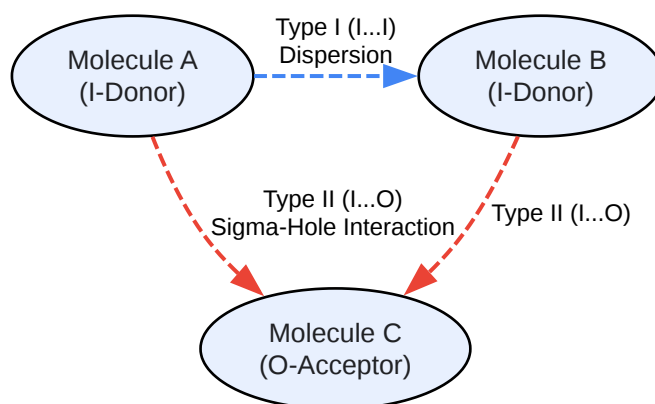
Diagram 1: Synthesis & Functionalization Pathway[5]



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Caption: Electrophilic iodination pathway transforming the liquid benzodioxan core into the crystalline diiodo-scaffold.

Diagram 2: Halogen Bonding Network (Crystal Engineering)



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Caption: Schematic of the competing Type I (stacking) and Type II (directional) interactions governing the crystal lattice.

References

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